1-Chloro-1-(2-ethoxy-6-iodophenyl)propan-2-one
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Overview
Description
1-Chloro-1-(2-ethoxy-6-iodophenyl)propan-2-one is an organic compound with the molecular formula C11H12ClIO2 and a molecular weight of 338.57 g/mol . This compound is characterized by the presence of a chloro group, an ethoxy group, and an iodo group attached to a phenyl ring, along with a propan-2-one moiety. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
The synthesis of 1-Chloro-1-(2-ethoxy-6-iodophenyl)propan-2-one can be achieved through several synthetic routes. One common method involves the reaction of 2-ethoxy-6-iodophenyl ketone with thionyl chloride (SOCl2) to introduce the chloro group. The reaction is typically carried out under reflux conditions to ensure complete conversion. Another method involves the use of phosphorus pentachloride (PCl5) as a chlorinating agent . Industrial production methods may involve similar reaction conditions but on a larger scale, with optimized parameters to enhance yield and purity.
Chemical Reactions Analysis
1-Chloro-1-(2-ethoxy-6-iodophenyl)propan-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: Reduction of the carbonyl group can be achieved using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), leading to the formation of alcohols.
Scientific Research Applications
1-Chloro-1-(2-ethoxy-6-iodophenyl)propan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways involving halogenated compounds.
Mechanism of Action
The mechanism of action of 1-Chloro-1-(2-ethoxy-6-iodophenyl)propan-2-one involves its interaction with molecular targets through its functional groups. The chloro group can participate in nucleophilic substitution reactions, while the carbonyl group can undergo nucleophilic addition reactions. The ethoxy and iodo groups can influence the compound’s reactivity and selectivity in various chemical processes .
Comparison with Similar Compounds
1-Chloro-1-(2-ethoxy-6-iodophenyl)propan-2-one can be compared with similar compounds such as:
1-Chloro-1-(2-methoxy-6-iodophenyl)propan-2-one: Similar structure but with a methoxy group instead of an ethoxy group, which can affect its reactivity and solubility.
1-Bromo-1-(2-ethoxy-6-iodophenyl)propan-2-one: Similar structure but with a bromo group instead of a chloro group, which can influence its reactivity in substitution reactions.
1-Chloro-1-(2-ethoxy-6-fluorophenyl)propan-2-one: Similar structure but with a fluoro group instead of an iodo group, which can affect its reactivity and stability.
These comparisons highlight the uniqueness of this compound in terms of its functional groups and their influence on its chemical behavior.
Properties
Molecular Formula |
C11H12ClIO2 |
---|---|
Molecular Weight |
338.57 g/mol |
IUPAC Name |
1-chloro-1-(2-ethoxy-6-iodophenyl)propan-2-one |
InChI |
InChI=1S/C11H12ClIO2/c1-3-15-9-6-4-5-8(13)10(9)11(12)7(2)14/h4-6,11H,3H2,1-2H3 |
InChI Key |
SBGAPJBNBWPYLD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=CC=C1)I)C(C(=O)C)Cl |
Origin of Product |
United States |
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